molecular formula C15H14ClNO2S B14127507 Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 97401-93-9

Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14127507
CAS No.: 97401-93-9
M. Wt: 307.8 g/mol
InChI Key: VVLIQDBJBRENDS-UHFFFAOYSA-N
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Description

Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- (hereafter referred to as the target compound), is a three-membered heterocyclic amine featuring a sulfonyl group and a 4-chlorophenyl substituent.

Properties

CAS No.

97401-93-9

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C15H14ClNO2S/c1-11-2-8-14(9-3-11)20(18,19)17-10-15(17)12-4-6-13(16)7-5-12/h2-9,15H,10H2,1H3

InChI Key

VVLIQDBJBRENDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The imine substrate undergoes nucleophilic attack by LiCHI₂ at −78°C in a tetrahydrofuran (THF)/diethyl ether (Et₂O) solvent system. This generates a β-amino gem-diiodide intermediate, which cyclizes upon warming to room temperature to form the aziridine ring. Key optimizations include:

  • Base selection : Lithium hexamethyldisilazide (LiHMDS) ensures efficient deprotonation of CH₂I₂.
  • Solvent effects : A 1:1 THF/Et₂O ratio stabilizes the carbenoid intermediate while permitting cyclization.
  • Temperature control : Maintaining −78°C during addition prevents premature decomposition, while gradual warming ensures complete ring closure.

For 2-(4-chlorophenyl) derivatives, this method achieves yields exceeding 75% with >95:5 cis-diastereoselectivity. The cis configuration arises from preferential axial attack of the carbenoid on the imine’s Re face, as evidenced by X-ray crystallography of related compounds.

Substrate Scope and Limitations

  • Aryl substituents : Electron-withdrawing groups (e.g., 4-Cl) enhance reaction rates compared to electron-donating substituents.
  • Steric effects : ortho-Substituted aryl imines (e.g., 2-chlorophenyl) fail to cyclize due to steric hindrance, yielding stable β-amino gem-diiodides instead.

Modified Wenker Synthesis via β-Amino Sulfonates

The classical Wenker aziridine synthesis, modified for sulfonamide compatibility, provides a robust route to 2-arylaziridines. This two-step process converts β-amino alcohols into aziridines via sulfonate intermediates.

Stepwise Procedure

  • Sulfonation : Treatment of trans-2-(4-chlorophenyl)-1-aminoethanol with p-toluenesulfonyl chloride (TsCl) in pyridine yields the corresponding β-amino sulfonate ester.
  • Cyclization : Heating the sulfonate ester with aqueous sodium bicarbonate induces intramolecular nucleophilic displacement, forming the aziridine ring.

Key Advantages

  • Mild conditions : Avoids strongly acidic media used in traditional Wenker reactions, preserving the sulfonyl group.
  • Scalability : Demonstrated for gram-scale syntheses of related aziridinecarboxylic esters.

Stereochemical Outcomes

The reaction retains the stereochemistry of the β-amino alcohol precursor. Starting from trans-2-(4-chlorophenyl)-1-aminoethanol, exclusively trans-aziridine forms, contrasting with the cis products from carbenoid additions.

Corey-Chaykovsky Aziridination Using Sulfonium Ylides

The Corey-Chaykovsky reaction, employing sulfonium ylides and N-tosylimines, offers a stereoselective route to 2,3-disubstituted aziridines.

Reaction Design

  • Ylide generation : Trimethylsulfonium iodide reacts with potassium tert-butoxide to form the reactive ylide.
  • Aziridination : The ylide attacks the N-tosylimine of 4-chlorobenzaldehyde, followed by ring closure to yield the aziridine.

Performance Metrics

  • Yield : 65–70% for 4-chlorophenyl derivatives.
  • Stereoselectivity : Predominantly trans configuration due to ylide approach from the less hindered face.

Nucleophilic Ring-Opening of Epoxides Followed by Cyclization

Epoxide-to-aziridine conversion provides an alternative pathway, though less commonly applied to sulfonamide derivatives.

Methodology

  • Epoxide synthesis : Darzens condensation of 4-chlorobenzaldehyde with ethyl chloroacetate forms trans-glycidate esters.
  • Azide opening : Epoxide ring-opening with sodium azide produces β-azido alcohols.
  • Staudinger cyclization : Triphenylphosphine-mediated reduction forms the aziridine ring.

Considerations

  • Multiple steps : Lower overall yield (~50%) compared to addition-cyclization methods.
  • Optical resolution : Chiral epoxides enable enantioselective synthesis, though requiring additional purification.

Comparative Analysis of Preparation Methods

Method Yield (%) Diastereoselectivity (cis:trans) Key Advantage Limitation
Addition-Cyclization 75–85 >95:5 High efficiency, scalability Sensitive to steric hindrance
Modified Wenker 60–70 N/A (trans only) Mild conditions Multi-step synthesis
Corey-Chaykovsky 65–70 85:15 (trans:cis) Stereoselectivity Moderate yields
Epoxide cyclization 45–50 Depends on substrate Enantioselective potential Low efficiency

Stability and Purification Challenges

Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-, exhibits sensitivity to chromatographic conditions due to its electrophilic nitrogen. Studies on analogous iodoaziridines demonstrate:

  • Stationary phase effects : Deactivated basic alumina (activity IV) preserves aziridine integrity better than silica gel or neutral alumina.
  • Solvent systems : Ethyl acetate/hexane (1:4) minimizes decomposition during column chromatography.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding aziridine N-oxide.

    Reduction: Reduction of the aziridine ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of the corresponding amine.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., m-CPBA). The major products formed from these reactions depend on the specific nucleophile or reagent used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine has several scientific research applications, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.

    Biological Studies: It is employed in studies investigating the reactivity and mechanism of aziridine-containing compounds in biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine involves its reactivity as an electrophile due to the strained aziridine ring. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved in its biological activity depend on the specific application and the nature of the nucleophile or reagent used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of sulfonyl-substituted aziridines.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
2-(4-Chlorophenyl)-1-[(4-methylphenyl)sulfonyl]aziridine (Target) C₁₅H₁₄ClNO₂S* ~295.8 4-ClPh, 4-MeC₆H₄SO₂ Not explicitly reported; inferred stability/reactivity
(2S)-1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine C₁₅H₁₅NO₂S 273.35 Ph, 4-MeC₆H₄SO₂ Stereospecific synthesis; potential chiral building block
2-(4-Acetamidophenyl)-1-[(4-methylphenyl)sulfonyl]aziridine C₁₇H₁₈N₂O₃S 330.4 4-AcNHPh, 4-MeC₆H₄SO₂ NMR-characterized; 87% yield via aziridination
2-Methyl-1-[(4-methylphenyl)sulfonyl]-2-(1-propenyl)aziridine C₁₃H₁₇NO₂S 251.34 Me, 1-propenyl, 4-MeC₆H₄SO₂ Lower MW; unsaturated side chain for reactivity
2-(4-Bromophenyl)-1-[(4-nitrophenyl)sulfonyl]aziridine C₁₄H₁₁BrN₂O₄S 383.22 4-BrPh, 4-NO₂C₆H₄SO₂ Electron-withdrawing nitro group; higher reactivity

*Inferred from analogous structures.

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Substituents :
    • The 4-chlorophenyl group (electron-withdrawing) in the target compound likely slows ring-opening reactions compared to electron-donating substituents (e.g., methyl or methoxy groups in ).
    • Sulfonyl Group : Stabilizes the aziridine ring via resonance, reducing ring strain and enabling isolation under ambient conditions .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) hinder nucleophilic attacks, whereas smaller groups (e.g., acetoxymethyl in ) facilitate reactivity.

Key Differences and Implications

Feature Target Compound Closest Analog (2-Phenyl Derivative ) 4-Bromophenyl/Nitrophenyl Derivative
Electronic Effects Moderate EWG (Cl) Neutral (Ph) Strong EWG (Br, NO₂)
Reactivity Intermediate Low (stable) High (prone to ring-opening)
Synthetic Yield Not reported 83–90% ~85–90%

Biological Activity

Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- is a nitrogen-containing heterocyclic compound notable for its unique three-membered ring structure. This compound, with the molecular formula C₁₅H₁₄ClNO₂S and a molecular weight of approximately 307.79 g/mol, exhibits significant biological activity due to the presence of a chlorophenyl group and a sulfonyl moiety. This article explores its biological activities, synthesis methods, and relevant case studies.

The aziridine ring structure contributes to the compound's reactivity, particularly due to the strain in the three-membered ring. The sulfonyl group enhances the electrophilic character of the nitrogen atom, making it prone to nucleophilic attack. Various synthetic methods have been developed for aziridine derivatives, including:

  • Ring-opening reactions : Aziridines can undergo nucleophilic attack leading to diverse functionalized products.
  • Synthesis via electrophilic addition : Utilizing silylated nucleophiles under neutral conditions has shown high efficiency .

Biological Activities

Research indicates that aziridine derivatives possess a range of biological activities, including:

  • Anticancer properties : Aziridine compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and Ishikawa cells. For instance, certain aziridine phosphine oxides exhibited IC50 values comparable to cisplatin, indicating their potential as anticancer agents .
  • Mechanisms of action : The cytotoxicity is attributed to mechanisms such as DNA alkylation and disruption of cell cycle progression. Studies have shown that these compounds can induce cell cycle arrest in the S phase and increase apoptosis in cancer cells .

Table 1: Biological Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
Aziridine Phosphine Oxide 5HeLa6.4Cell cycle arrest, apoptosis
Aziridine Phosphine Oxide 7Ishikawa10.5DNA alkylation
Aziridine derivative XA5498.0Reactive oxygen species generation

Case Studies

  • Anticancer Activity : A study evaluated several aziridine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with aziridine moieties could effectively inhibit cell viability through mechanisms involving DNA damage and apoptosis induction .
  • Cell Cycle Disruption : Research demonstrated that specific aziridine compounds caused significant cell cycle arrest in the S phase during replication while reducing cells in the G1 phase. This effect was linked to increased sub-G1 phase cells indicative of apoptosis .
  • Antimicrobial Properties : Certain aziridine derivatives have shown promising antimicrobial activity against various pathogens, suggesting their potential utility in developing new antibiotics .

Q & A

Q. Table: Comparison of Synthetic Yields

MethodYield (%)PurityKey Characterization Tools
Microwave-assisted (DMSO)83–90NMR, IR, MSConfirmed regiochemistry
Palladium-catalyzed coupling70–85GC-MS, TLCStereochemical validation

Advanced: How can regioselective ring-opening of this aziridine be achieved?

Answer:
Regioselectivity is controlled by electronic and steric factors:

  • Nucleophilic Attack : Lithium aluminium hydrate preferentially opens the less substituted aziridine position under microwave conditions ().
  • Catalytic Influence : Palladium complexes favor cross-coupling at the 2-(4-chlorophenyl) group due to electron-withdrawing effects ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing selectivity .

Example : Ring-opening with LiAlH₄ yields 2-(acetoxymethyl) derivatives, confirmed by NMR chemical shifts (δ 1.2–2.5 ppm for methyl groups) .

Advanced: How to resolve contradictions in spectroscopic data between studies?

Answer:
Contradictions often arise from stereochemical or solvent effects:

  • NMR Analysis : Compare coupling constants (e.g., J = 4–6 Hz for cis vs. trans isomers) and δ values for sulfonyl groups (typically 7.3–8.1 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., C–C bond lengths of 1.54 Å and torsion angles < 5° for planar aziridine rings) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles to cross-verify experimental data .

Case Study : Discrepancies in boiling points (e.g., 349.5°C vs. 320°C) may stem from impurities; use high-resolution MS to confirm molecular ion peaks .

Advanced: What strategies optimize stereochemical outcomes during synthesis?

Answer:

  • Chiral Auxiliaries : Use enantiopure sulfonyl groups (e.g., (2R)-configured tert-butyl substituents) to induce asymmetry ().
  • Catalytic Asymmetric Synthesis : Employ chiral Pd catalysts (e.g., BINAP ligands) to achieve >90% enantiomeric excess (ee) in cross-coupling reactions .
  • Chromatographic Resolution : Separate diastereomers using chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Key Data : For (2S)-configured analogs, optical rotation values ([α]ᴅ²⁵ = -54.40°) confirm enantiopurity .

Advanced: What computational methods predict reactivity and stability?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on ring-opening kinetics (e.g., water vs. THF) .
  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, LUMO energy ~-1.5 eV indicates high reactivity at the aziridine nitrogen .
  • pKa Prediction : Use COSMO-RS models to estimate acidity (e.g., predicted pKa = -6.46 aligns with experimental reactivity) .

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